molecular formula C9H8BrFO2 B12846113 4-(Bromomethyl)-3-fluorophenylacetic acid

4-(Bromomethyl)-3-fluorophenylacetic acid

Cat. No.: B12846113
M. Wt: 247.06 g/mol
InChI Key: CYRWHOXHWXBKHH-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Acetic Acids as Synthetic Intermediates

Aryl-substituted acetic acids, such as phenylacetic acid and its derivatives, are foundational materials in organic synthesis. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and reduction to alcohols. wikipedia.orgbibliomed.org These compounds are particularly prominent in medicinal chemistry, where the arylalkanoic acid motif is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For instance, compounds like 4-bromophenylacetic acid are used as precursors in the synthesis of various pharmaceutical agents. wikipedia.orgshreemlifesciences.com The versatility of these acids as intermediates stems from their ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. bldpharm.comarborpharmchem.com

Strategic Importance of Benzylic Halides in Chemical Transformations

The benzylic halide group, in this case, a bromomethyl group, is a key feature that imparts significant reactivity to the molecule. Benzylic halides are considerably more reactive than simple alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) because the adjacent aromatic ring stabilizes the transition states. synquestlabs.comsynquestlabs.com This enhanced reactivity makes them excellent electrophiles for forming new carbon-carbon and carbon-heteroatom bonds.

In modern organic synthesis, benzylic halides are frequently employed in cross-coupling reactions, such as the Suzuki, Sonogashira, and various iron-catalyzed couplings, to form diarylmethanes or other complex structures. nbinno.comchemicalbook.comgoogle.combioorganica.com.ua This reactivity allows for the direct connection of the benzyl (B1604629) unit to a wide range of other molecular fragments, making them indispensable tools for synthetic chemists. chemimpex.com The preparation of such compounds often involves the radical bromination of a methyl group at the benzylic position, a common and well-established synthetic method. mdpi.com

Role of Fluorine Substitution in Modulating Reactivity and Electronic Properties within Aryl Systems

The inclusion of fluorine in organic molecules can profoundly alter their physical and chemical properties. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect. wikipedia.orgsynquestlabs.comscbt.com This effect can significantly increase the acidity of a nearby carboxylic acid group by stabilizing the resulting carboxylate anion. wikipedia.orgsynquestlabs.com

Furthermore, fluorine substitution can influence the reactivity of the entire molecule. In the context of aromatic systems, fluorine's impact is a combination of its strong inductive electron withdrawal (-I effect) and a weaker resonance electron-donating effect (+M effect). This modulation of electronic properties is a key strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. For instance, fluorinated analogues of biologically active compounds are often explored to optimize their therapeutic profiles. google.com

Overview of Research Trajectories for 4-(Bromomethyl)-3-fluorophenylacetic acid and its Analogues

Specific research focused solely on this compound is limited. However, it is cataloged by several chemical suppliers, indicating its availability for research and development purposes. Its structural features suggest its primary utility as a bifunctional intermediate. Researchers would likely utilize the reactive bromomethyl group for nucleophilic substitution or cross-coupling reactions, followed by or preceded by modification of the carboxylic acid moiety.

Analogous compounds are extensively used in the synthesis of COX inhibitors and other pharmaceuticals. synquestlabs.com For example, 2-(4-bromomethyl)phenylpropionic acid is a key intermediate for the NSAID loxoprofen. Research on related fluorinated building blocks is a vibrant area, particularly for creating novel bioactive molecules. shreemlifesciences.com Therefore, the logical research trajectory for this compound would be its application as a specialized building block in medicinal chemistry to synthesize novel, fluorinated drug candidates.

Compound Data

Basic chemical data for this compound is provided below.

PropertyValueSource
CAS Number 1446513-31-0 synquestlabs.comnbinno.com
Molecular Formula C₉H₈BrFO₂ synquestlabs.comnbinno.com
Molecular Weight 247.06 g/mol synquestlabs.comnbinno.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-[4-(bromomethyl)-3-fluorophenyl]acetic acid

InChI

InChI=1S/C9H8BrFO2/c10-5-7-2-1-6(3-8(7)11)4-9(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

CYRWHOXHWXBKHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)CBr

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Bromomethyl 3 Fluorophenylacetic Acid

Reactions Involving the Bromomethyl Group as an Electrophilic Site

The bromomethyl group is the primary site of reactivity for a wide range of chemical transformations. This reactivity stems from the polarized carbon-bromine bond, which makes the benzylic carbon susceptible to nucleophilic attack.

Nucleophilic substitution is a cornerstone of the reactivity of 4-(bromomethyl)-3-fluorophenylacetic acid. These reactions can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism. The choice of pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the resulting carbocation. masterorganicchemistry.comlibretexts.org

Benzyl (B1604629) halides, such as the one in the title compound, are capable of reacting via both pathways. quora.com The S_N1 pathway involves the formation of a resonance-stabilized benzylic carbocation, while the S_N2 pathway involves a direct backside attack by the nucleophile. quora.comdoubtnut.com The presence of the fluorine atom and the carboxylic acid group on the phenyl ring can influence the relative rates of these competing pathways.

Table of Reaction Pathways
Reaction PathwayRate LawMechanismSubstrate PreferenceNucleophile
SN1 Rate = k[Electrophile]Stepwise, involves carbocation intermediateTertiary > SecondaryWeak nucleophiles
SN2 Rate = k[Nucleophile][Electrophile]Concerted, one-stepMethyl > Primary > SecondaryStrong nucleophiles

This table provides a general comparison of S_N1 and S_N2 reaction pathways. pressbooks.pub

The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, results in the formation of 4-(cyanomethyl)-3-fluorophenylacetic acid. This reaction is a classic example of nucleophilic substitution where the cyanide ion (CN⁻) acts as the nucleophile, displacing the bromide ion. This transformation is a valuable synthetic route for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The synthesis of p-chlorophenylacetic acid has been achieved through the hydrolysis of p-chlorobenzyl cyanide, demonstrating a similar transformation pathway. researchgate.net

Esterification at the bromomethyl position can be achieved by reacting this compound with a carboxylate salt, such as sodium acetate (B1210297). This reaction yields the corresponding acetoxymethyl derivative. For instance, 4-(bromomethyl)phenylacetic acid has been used to synthesize 4-(acetoxymethyl)phenylacetic acid by reacting it with an excess of sodium acetate in acetic acid. sigmaaldrich.com The acetoxymethyl (AM) group is recognized as an esterase-sensitive motif, which has applications in the design of pro-drugs and fluorogenic probes. rsc.org The synthesis of such esters often involves the reaction of a phenolic fluorophore with a halomethyl ester like bromomethyl acetate. nih.gov

The bromomethyl group readily reacts with a variety of nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, to yield the corresponding substituted amines. This reaction provides a direct method for introducing nitrogen-containing functionalities into the molecule. For example, the synthesis of various tetraaza sigmaaldrich.comannulene derivatives has been accomplished through the condensation of substituted vinamidinium salts with aromatic amines. researchgate.net These reactions highlight the versatility of the bromomethyl group in forming new carbon-nitrogen bonds. The resulting amines are often key intermediates in the synthesis of pharmacologically active compounds.

Sulfur-centered nucleophiles, such as thiols and thiourea (B124793), exhibit high reactivity towards the electrophilic carbon of the bromomethyl group. rsc.org These reactions lead to the formation of thioethers or, in the case of reaction with a sulfide, a sulfonium (B1226848) salt. The high nucleophilicity of sulfur compounds makes these reactions efficient. rsc.org For example, the reaction of bromomethyl-substituted tetraaza sigmaaldrich.comannulene derivatives with thiourea leads to the formation of the corresponding thiol derivatives. researchgate.net The reactivity of various sulfur nucleophiles towards S-nitrosothiols has been studied, with a general reactivity sequence established. rsc.org

Table of Nucleophilic Substitution Reactions
NucleophileProduct Functional GroupExample Product
Cyanide (CN⁻)Nitrile4-(Cyanomethyl)-3-fluorophenylacetic acid
Acetate (CH₃COO⁻)Ester4-(Acetoxymethyl)-3-fluorophenylacetic acid
Ammonia (NH₃)Primary Amine4-(Aminomethyl)-3-fluorophenylacetic acid
Thiol (RSH)Thioether4-((Alkylthio)methyl)-3-fluorophenylacetic acid

This table summarizes the outcomes of nucleophilic substitution reactions on the bromomethyl group of this compound.

Beyond ionic pathways, the bromomethyl group can also participate in radical reactions. This typically involves the homolytic cleavage of the carbon-bromine bond, a process that can be initiated by heat or light. pressbooks.publibretexts.org Homolytic cleavage results in the formation of a bromine radical and a resonance-stabilized benzylic radical. youtube.comyoutube.com

The stability of the resulting benzylic radical is a key driving force for this type of reactivity. youtube.com This radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems. The use of radical initiators can facilitate these processes. google.com While less common than nucleophilic substitution for this particular substrate, radical pathways offer an alternative mode of reactivity for the formation of new carbon-carbon or carbon-heteroatom bonds. The energy required for the homolytic cleavage of the C-Br bond is a critical factor in determining the feasibility of these reactions. researchgate.net

Eliminations and Rearrangements involving the Bromomethyl Group

The bromomethyl group of this compound is a primary benzylic halide. This structural feature imparts significant reactivity, particularly in elimination reactions. Benzylic halides are known to readily undergo both E1 and E2 elimination pathways to form a conjugated double bond with the aromatic ring. ucalgary.cayoutube.com This enhanced reactivity is due to the stability of the intermediates and products involved.

In an E1 (Elimination, Unimolecular) mechanism, the reaction proceeds through a two-step process initiated by the departure of the bromide leaving group to form a relatively stable benzylic carbocation. chemistrysteps.com The resonance stabilization of this carbocation, by delocalizing the positive charge across the adjacent benzene (B151609) ring, facilitates its formation. chemistrysteps.com A weak base can then abstract a proton from the adjacent methylene (B1212753) carbon of the acetic acid side chain, leading to the formation of a stilbene (B7821643) derivative.

In an E2 (Elimination, Bimolecular) mechanism, a strong, non-nucleophilic base abstracts a proton from the methylene carbon in a concerted step with the departure of the bromide ion. msu.edu This pathway is favored by the use of sterically hindered bases. The product of this reaction is also a stilbene derivative, with the newly formed double bond being conjugated with the aromatic ring, which provides a strong thermodynamic driving force for the reaction. youtube.com

While intermolecular eliminations are prominent, the bifunctional nature of this compound also allows for intramolecular reactions . Under appropriate conditions, typically involving a base to deprotonate the carboxylic acid, the resulting carboxylate can act as an intramolecular nucleophile, attacking the benzylic carbon and displacing the bromide. This intramolecular SN2 reaction results in the formation of a cyclic lactone, specifically a six-membered ring. This type of cyclization is a common strategy for constructing heterocyclic systems.

Reaction TypeMechanismReagents/ConditionsProduct Type
DehydrobrominationE1Weak, non-nucleophilic base; heat(E/Z)-2-(3-fluoro-4-vinylphenyl)acetic acid
DehydrobrominationE2Strong, sterically hindered base (e.g., t-BuOK)(E/Z)-2-(3-fluoro-4-vinylphenyl)acetic acid
Intramolecular CyclizationSN2Non-nucleophilic base (e.g., NaH, K2CO3)7-Fluoro-3,4-dihydro-1H-isochromen-3-one

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and in the context of this compound, it serves as a handle for extensive molecular elaboration.

Esterification is a fundamental transformation of the carboxylic acid group. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong mineral acid like sulfuric acid or hydrochloric acid. athabascau.ca The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in a large excess, or water is removed as it is formed. masterorganicchemistry.com

This reaction allows for the incorporation of a wide variety of alkoxy groups, modifying the steric and electronic properties of the parent molecule. For this compound, this provides a straightforward route to a library of ester derivatives while leaving the reactive bromomethyl group intact for subsequent transformations.

Table 3.2.1: Representative Esterification Reactions This table displays interactive data. Click on a row to see more details.

Alcohol Reactant Ester Product Typical Conditions
Methanol Methyl 2-(4-(bromomethyl)-3-fluorophenyl)acetate H2SO4 (cat.), reflux
Ethanol Ethyl 2-(4-(bromomethyl)-3-fluorophenyl)acetate H2SO4 (cat.), reflux
Isopropanol Isopropyl 2-(4-(bromomethyl)-3-fluorophenyl)acetate H2SO4 (cat.), reflux
Benzyl alcohol Benzyl 2-(4-(bromomethyl)-3-fluorophenyl)acetate H2SO4 (cat.), reflux

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry, as the amide linkage is central to the structure of peptides and proteins. chemrxiv.org The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid must first be activated. This is achieved using a variety of peptide coupling reagents. luxembourg-bio.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. uniurb.it

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. peptide.com Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective. sigmaaldrich.com By reacting this compound with various amines using these methods, a diverse range of amides can be synthesized. These products can serve as peptidomimetics, where the substituted phenylacetic acid moiety acts as a non-natural amino acid scaffold.

Table 3.2.2: Representative Amidation Reactions for Peptidomimetic Synthesis This table displays interactive data. Click on a row to see more details.

Amine Reactant Amide Product Common Coupling Systems
Benzylamine N-Benzyl-2-(4-(bromomethyl)-3-fluorophenyl)acetamide EDC/HOBt, DMF
Glycine methyl ester Methyl 2-((2-(4-(bromomethyl)-3-fluorophenyl)acetyl)amino)acetate HATU, DIPEA, DMF
Morpholine 2-(4-(Bromomethyl)-3-fluorophenyl)-1-(morpholino)ethan-1-one PyBOP, DIPEA, CH2Cl2
Aniline 2-(4-(Bromomethyl)-3-fluorophenyl)-N-phenylacetamide DCC, DMAP, CH2Cl2

The carboxylic acid functionality can be reduced to either a primary alcohol or an aldehyde. The choice of product depends on the reducing agent employed. Strong, non-selective reducing agents like lithium aluminum hydride (LAH) will reduce the carboxylic acid all the way to the corresponding primary alcohol, 2-(4-(bromomethyl)-3-fluorophenyl)ethan-1-ol. This reaction typically proceeds in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The reduction to an aldehyde is more challenging as aldehydes are themselves readily reduced to alcohols. This transformation requires milder and more selective reagents. One common method involves first converting the carboxylic acid to a more reactive derivative (like an acid chloride or a Weinreb amide) and then using a mild reducing agent. Alternatively, certain hydride reagents, such as sodium tri-tert-butoxyaluminohydride, can achieve the direct reduction of an acid chloride intermediate to an aldehyde. Borane (B2H6) and its complexes (e.g., borane-THF) are also effective for reducing carboxylic acids to alcohols and are known for their chemoselectivity in the presence of other functional groups.

Activation of the carboxylic acid is the crucial first step for many transformations, including the amidation reactions discussed previously. This process involves converting the hydroxyl group of the carboxylic acid into a species that is more susceptible to nucleophilic attack. The choice of activating agent dictates the reactivity of the intermediate.

Common methods of activation include:

Formation of Acyl Chlorides : Treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) converts the carboxylic acid into a highly reactive acyl chloride. This intermediate readily reacts with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents.

Formation of Active Esters : As utilized in peptide synthesis, reacting the carboxylic acid with a coupling reagent and an additive like HOBt or HOAt generates an active ester in situ. sigmaaldrich.com These esters are reactive enough to undergo amidation under mild conditions but are generally more stable and selective than acyl chlorides.

Formation of Symmetric or Mixed Anhydrides : Carboxylic acids can be converted to anhydrides, which are also effective acylating agents. This can be achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by reacting an acyl chloride with a carboxylate salt.

This activation is fundamental for building more complex molecules, such as in the synthesis of ketones via reaction with organocuprates or in Friedel-Crafts acylation reactions.

Aromatic Ring Reactivity and Directed Functionalization

The benzene ring of this compound is substituted with three groups: a fluorine atom, an alkylacetic acid group, and a bromomethyl group (part of a larger alkyl substituent). The reactivity of the ring towards electrophilic aromatic substitution (EAS) and the position of attack by an incoming electrophile are governed by the combined electronic and steric effects of these substituents. msu.edu

The substituents direct incoming electrophiles to specific positions on the ring:

Fluorine (at C3) : Halogens are deactivating due to their strong inductive electron-withdrawing effect (-I), but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+R effect). byjus.com Thus, the fluorine at C3 directs incoming electrophiles to the C2 (ortho) and C5 (para) positions.

Alkyl Groups (at C1 and C4) : The -CH2COOH group at C1 and the -CH2Br group at C4 make up the alkyl substituents on the ring. Alkyl groups are generally weak activating groups and are ortho, para-directors. libretexts.org

Considering the positions on the ring available for substitution (C2, C5, C6), the directing effects can be summarized as:

Position C2 : Attack at this position is directed by both the C1-alkyl group (ortho) and the C3-fluorine (ortho). This reinforcement makes C2 a highly probable site for substitution.

Position C5 : Attack here is directed by the C3-fluorine (para) and the C4-alkyl group (ortho). This position is also strongly favored.

Position C6 : Only the C1-alkyl group directs ortho to this position.

Therefore, electrophilic substitution is expected to occur primarily at positions C2 and C5, likely yielding a mixture of products. The fluorine atom, despite being deactivating, has a powerful directing effect, and its influence, combined with the alkyl groups, makes the ring susceptible to further functionalization under appropriate EAS conditions. researchgate.net

Table 3.3: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table displays interactive data. Click on a row to see more details.

EAS Reaction Electrophile (E+) Expected Major Products
Nitration (HNO3/H2SO4) NO2+ 2-Nitro- and 5-Nitro- derivatives
Bromination (Br2/FeBr3) Br+ 2-Bromo- and 5-Bromo- derivatives
Chlorination (Cl2/AlCl3) Cl+ 2-Chloro- and 5-Chloro- derivatives
Sulfonation (fuming H2SO4) SO3 2-Sulfonic acid and 5-Sulfonic acid derivatives
Friedel-Crafts Acylation (RCOCl/AlCl3) RCO+ 2-Acyl- and 5-Acyl- derivatives

Electrophilic Aromatic Substitution (considering activating/deactivating effects of fluorine and acetic acid)

The aromatic ring of this compound is substituted with three groups that influence the regioselectivity and rate of electrophilic aromatic substitution (EAS). The fluorine atom is a deactivating but ortho-para directing group. byjus.comwikipedia.org This is due to its strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and its ability to donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions. wikipedia.org The acetic acid group is a deactivating and meta-directing group. libretexts.org The bromomethyl group is also considered to be a deactivating group due to the electron-withdrawing nature of the bromine atom.

The directing effects of these substituents are as follows:

Fluorine (at C3): Ortho, para-directing. The positions ortho to the fluorine are C2 and C4. The position para is C6.

Acetic acid (at C1): Meta-directing. The positions meta to the acetic acid are C3 and C5.

Bromomethyl (at C4): Deactivating.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of SubstitutionDirecting Effect of Fluorine (at C3)Directing Effect of Acetic Acid (at C1)Predicted Outcome
C2Ortho (favorable)Ortho (disfavored)Minor product due to steric hindrance
C5Meta (disfavored)Meta (favorable)Possible product
C6Para (favorable)Meta (disfavored)Major product

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Borylation) on the Halo-aromatic System

The presence of a bromine atom on the benzylic carbon and the potential for introducing a halogen on the aromatic ring make this compound a candidate for various cross-coupling reactions.

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. youtube.comgoogle.comgoogle.com While the primary halogen in the parent molecule is benzylic, if a halogen were introduced onto the aromatic ring (for example, at the C6 position through electrophilic halogenation), this derivative could undergo Sonogashira coupling. The reactivity in such a reaction would be influenced by the electronic nature of the substituents. The electron-withdrawing fluorine and acetic acid groups would likely enhance the reactivity of the aryl halide towards oxidative addition to the palladium catalyst.

Borylation: The Miyaura borylation reaction allows for the synthesis of boronate esters from aryl halides using a palladium catalyst and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). libretexts.org Similar to the Sonogashira coupling, a halogenated derivative of this compound would be required for this transformation. The resulting boronate ester could then be used in subsequent Suzuki-Miyaura coupling reactions to introduce a wide range of substituents.

Table 2: Hypothetical Cross-Coupling Reactions of a Halogenated Derivative of this compound

ReactionSubstrateReagentsProduct
Sonogashira Coupling6-Bromo-4-(bromomethyl)-3-fluorophenylacetic acidTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base6-Alkynyl-4-(bromomethyl)-3-fluorophenylacetic acid
Miyaura Borylation6-Bromo-4-(bromomethyl)-3-fluorophenylacetic acidB₂pin₂, Pd catalyst, base4-(Bromomethyl)-3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid

Oxidative and Reductive Transformations of the Aromatic Ring

The aromatic ring of this compound is relatively robust, but the substituents can be modified through oxidative and reductive processes.

Oxidation: The bromomethyl group can be oxidized to an aldehyde or a carboxylic acid under various conditions. For instance, reaction with agents like N-bromosuccinimide in the presence of a radical initiator can lead to further bromination, while stronger oxidizing agents could potentially lead to the formation of a carboxylic acid at the benzylic position. A patent for the synthesis of p-bromomethylphenylacetic acid describes the radical bromination of p-methylphenylacetic acid using N-bromosuccinimide (NBS) and a radical initiator. acs.org

Reduction: The benzylic bromide can be reduced to a methyl group using various reducing agents, such as tributyltin hydride or through catalytic hydrogenation. The aromatic fluorine is generally stable to most reduction conditions, but catalytic hydrogenation under harsh conditions could potentially lead to defluorination. The carboxylic acid group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride, though this would also likely reduce the benzylic bromide.

Interplay of Substituents on Chemical Behavior

Electronic Effects of Fluorine on Bromomethyl Reactivity

The fluorine atom at the C3 position exerts a significant electron-withdrawing inductive effect. This effect is transmitted through the sigma framework of the benzene ring and influences the reactivity of the adjacent bromomethyl group at C4. The electron-withdrawing nature of the fluorine atom will decrease the electron density at the benzylic carbon of the bromomethyl group. This makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack in Sₙ2 reactions. However, in reactions that proceed through a carbocation intermediate (Sₙ1), the electron-withdrawing fluorine would destabilize the formation of a positive charge at the benzylic position, thereby slowing down the reaction rate.

Steric Hindrance and its Impact on Reaction Selectivity

Steric hindrance plays a crucial role in determining the selectivity of reactions involving this compound. The fluorine atom at the C3 position and the acetic acid group at the C1 position create a sterically crowded environment around the C2 and, to a lesser extent, the C6 positions of the aromatic ring.

In electrophilic aromatic substitution, this steric bulk will disfavor attack at the C2 position, even though it is electronically activated by the ortho-directing fluorine atom. libretexts.org Attack at the less hindered C6 position is therefore more likely.

For reactions involving the bromomethyl group, the ortho-fluoro substituent can also exert a steric effect. While not directly adjacent, its presence can influence the approach of bulky nucleophiles to the benzylic carbon. Similarly, the acetic acid side chain can adopt conformations that may sterically hinder access to the bromomethyl group, potentially affecting reaction rates and selectivity.

Advanced Synthetic Applications and Methodological Contributions

4-(Bromomethyl)-3-fluorophenylacetic acid as a Building Block in Complex Molecule Synthesis

The inherent reactivity of the bromomethyl group, coupled with the electronic influence of the fluorine atom, positions this compound as a crucial precursor for constructing intricate molecular architectures.

Substituted phenylacetic acids are well-established intermediates in the synthesis of a variety of heterocyclic compounds. researchgate.net The presence of the bromomethyl group in this compound provides a reactive handle for intramolecular cyclization reactions, a key step in the formation of numerous heterocyclic rings. For instance, similar brominated phenylacetic acid derivatives can be utilized in the synthesis of fused heterocycles. rsc.org The general strategy often involves the initial conversion of the carboxylic acid moiety to an ester or amide, followed by nucleophilic substitution of the bromine atom by a suitably positioned heteroatom (such as oxygen, nitrogen, or sulfur) to effect ring closure. This approach allows for the construction of a diverse array of heterocyclic systems, which are prevalent in many biologically active molecules and functional materials.

Phenylacetic acid derivatives are recognized for their importance in medicinal chemistry and materials science. inventivapharma.comnbinno.com this compound serves as an excellent starting material for the elaboration of more complex arylacetic acid-based scaffolds. The bromomethyl group can be readily transformed into a variety of other functional groups. For example, it can be used in coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. inventivapharma.com Although direct coupling with a bromomethyl group can be challenging, it can be converted to other functionalities more amenable to such reactions.

Furthermore, the carboxylic acid group can be modified through standard transformations like esterification and amidation, providing a diverse set of derivatives. wikipedia.org For example, 4-(bromomethyl)phenylacetic acid has been used as a precursor for synthesizing serine protease inhibitors and novel crown ether receptors. sigmaaldrich.com These transformations highlight the utility of this compound in generating libraries of arylacetic acid derivatives for various research applications.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for building molecular complexity with high atom and step economy. mdpi.comresearchgate.net While specific examples detailing the direct use of this compound in MCRs are not extensively documented in the provided results, its structural motifs are amenable to such reactions. For instance, the carboxylic acid functionality can participate in isocyanide-based MCRs like the Ugi and Passerini reactions. nih.govnumberanalytics.com The bromomethyl group could be introduced either before or after the MCR to further functionalize the resulting scaffold.

Cascade reactions, which involve a sequence of intramolecular transformations, are another area where this building block shows potential. rsc.org The dual functionality of this compound allows for the design of cascade sequences where both the carboxylic acid and the bromomethyl group participate in sequential bond-forming events, leading to the rapid construction of complex polycyclic structures. nih.gov For example, an initial intermolecular reaction at the carboxylic acid could be followed by an intramolecular cyclization involving the bromomethyl group.

Design and Synthesis of Advanced Analogues and Derivatives for Research Probes

The development of molecular probes for biological and chemical research often requires the synthesis of analogues and derivatives with tailored properties. This compound provides a versatile platform for such endeavors.

The specific placement of the fluorine and bromomethyl groups on the phenyl ring significantly influences the molecule's chemical reactivity and physical properties. The synthesis and study of positional isomers are crucial for understanding structure-activity relationships. Several isomers of bromofluorophenylacetic acid are commercially available or have been synthesized, including:

3-Bromo-4-fluorophenylacetic acid sigmaaldrich.comscbt.combldpharm.comoakwoodchemical.comchemicalbook.com

4-Bromo-3-fluorophenylacetic acid scbt.comapolloscientific.co.uk

The synthesis of these isomers often involves multi-step sequences starting from appropriately substituted anilines or other commercially available precursors. google.com For example, diazotization of a fluoroaniline (B8554772) followed by a Sandmeyer-type reaction or a related transformation can introduce the bromo or other desired groups. The acetic acid side chain can be introduced through various methods, such as the Willgerodt-Kindler reaction or by conversion of a benzyl (B1604629) halide to a nitrile followed by hydrolysis. wikipedia.org

Compound NameCAS NumberMolecular Formula
This compound 1446513-31-0C₉H₈BrFO₂
3-Bromo-4-fluorophenylacetic acid 194019-11-9C₈H₆BrFO₂
4-Bromo-3-fluorophenylacetic acid 942282-40-8C₈H₆BrFO₂

To further expand the utility of this compound as a research probe, additional functional groups can be introduced onto the aromatic ring or the acetic acid side chain. This diversification can be achieved through various synthetic strategies. For example, electrophilic aromatic substitution reactions could be employed to introduce nitro or halo groups, although the directing effects of the existing substituents would need to be carefully considered.

More commonly, diversification is achieved by utilizing the existing functional groups. The bromomethyl group can be converted to an aldehyde, alcohol, or amine, which can then serve as a handle for further modifications. The carboxylic acid provides a site for amide bond formation, allowing for the attachment of a wide range of amines, including amino acids, peptides, and fluorescent labels. This functional group diversification is a key strategy in the development of targeted molecular probes and in the optimization of lead compounds in drug discovery. nih.gov

Strategies for Chiral Resolution and Asymmetric Synthesis of Derivatives

There is no specific information available in the scientific literature regarding the chiral resolution of this compound or the asymmetric synthesis of its derivatives. While general methods for the asymmetric synthesis of α-aryl carboxylic acids are well-established, such as the use of chiral auxiliaries, enantioselective protonation, or catalytic asymmetric hydrogenation, their application to this specific substrate has not been documented.

Development of Catalytic Systems Utilizing Halogenated Phenylacetic Acids

Organocatalysis and Metal-Catalyzed Transformations

Detailed studies on the use of this compound in organocatalysis or as a ligand or substrate in metal-catalyzed transformations are not described in the available literature. The broader class of phenylacetic acids can be involved in reactions like metal-catalyzed C-H activation and arylation; however, specific examples and detailed findings for the title compound are absent. nih.gov

Enzyme-Mediated Biotransformations (e.g., peroxy acid generation for epoxidation)

There is no documented evidence of this compound being utilized in enzyme-mediated biotransformations. The generation of peroxy acids from carboxylic acids for applications such as the epoxidation of alkenes is a known process, often facilitated by enzymes like lipases. google.comlibretexts.org However, the substrate specificity and performance of such enzymatic systems with this compound have not been reported. Similarly, its use in other enzymatic reactions, such as those catalyzed by halogenases, has not been found in the literature. researchgate.net

Spectroscopic and Structural Elucidation Studies of 4 Bromomethyl 3 Fluorophenylacetic Acid and Its Reaction Products

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Multi-nuclear NMR analysis offers a complete picture of the molecule's carbon and proton framework, supplemented by the direct observation of the fluorine atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 4-(bromomethyl)-3-fluorophenylacetic acid, the spectrum is predicted to show distinct signals for the aromatic protons and the two different methylene (B1212753) (CH₂) groups. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The presence of the electronegative fluorine and bromine atoms significantly influences the chemical shifts of the aromatic carbons. Key signals include those for the carboxyl carbon (COOH), the two methylene carbons (CH₂COOH and CH₂Br), and the six carbons of the benzene (B151609) ring.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly specific for observing fluorine-containing compounds. nih.gov For this molecule, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring, and its coupling to nearby protons can further confirm the substitution pattern. researchgate.netresearchgate.net

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~10-12Broad SingletCOOH
¹H~7.1-7.5MultipletAromatic H
¹H~4.5SingletCH₂Br
¹H~3.7SingletCH₂COOH
¹³C~175-178SingletCOOH
¹³C~158-162Doublet (¹JC-F)C3 (C-F)
¹³C~125-140Multiple SignalsAromatic C
¹³C~40SingletCH₂COOH
¹³C~30-33SingletCH₂Br
¹⁹F~ -110 to -120MultipletAr-F

Note: Predicted values are based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and mapping the complete atomic connectivity. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com For this compound, COSY would show cross-peaks between the coupled protons on the aromatic ring, helping to delineate their relative positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edu It would definitively link the proton signals for the CH₂COOH and CH₂Br groups to their corresponding carbon signals. Likewise, each aromatic proton signal would be correlated with its directly bonded aromatic carbon signal.

Predicted Key 2D NMR Correlations

Technique Proton (¹H) Correlated Nucleus (¹H or ¹³C) Inferred Connectivity
COSY Aromatic HOther Aromatic HJ-coupling within the spin system of the aromatic ring
HSQC CH₂BrCH₂Br CarbonDirect C-H bond
HSQC CH₂COOHCH₂COOH CarbonDirect C-H bond
HMBC CH₂BrAromatic Quaternary CarbonsConfirms position of the bromomethyl group
HMBC CH₂COOHCarboxyl Carbon (COOH)Confirms the acetic acid moiety

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing exact molecular weight and valuable structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₉H₈BrFO₂. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Calculated Exact Mass for C₉H₈BrFO₂

Isotope Atomic Mass (Da)
¹²C12.000000
¹H1.007825
¹⁶O15.994915
¹⁹F18.998403
⁷⁹Br78.918337
Calculated Exact Mass [M] 245.96916
Calculated Exact Mass [M+H]⁺ 246.97699

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. lcms.cz The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the structure of the precursor ion. For this compound, a common fragmentation pathway would likely involve the loss of the carboxylic acid group or parts of it, as well as cleavage of the benzylic bromine.

Plausible Fragmentation Pathways in MS/MS

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure
[M+H]⁺ (247/249)229/231H₂OLoss of water from the carboxylic acid
[M+H]⁺ (247/249)201/203HCOOHLoss of formic acid
[M+H]⁺ (247/249)168BrLoss of a bromine radical
[M-H]⁻ (245/247)201/203CO₂Decarboxylation
[M-H]⁻ (245/247)166HBrLoss of hydrogen bromide

Note: Bromine-containing fragments will appear as doublet peaks with ~1:1 intensity ratio, separated by 2 Da.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. utdallas.edu It is an effective method for identifying the presence of specific functional groups, as different types of bonds absorb infrared radiation at characteristic frequencies. libretexts.orglibretexts.org

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. The most prominent feature would be the very broad O-H stretch from the carboxylic acid's hydrogen bonding. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is also definitive. Other important vibrations include C-H stretches for both the aromatic ring and the aliphatic methylene groups, C=C stretches within the aromatic ring, and the C-O stretch of the acid.

Predicted Characteristic IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
2500-3300O-H stretch (very broad)Carboxylic Acid
~3000-3100C-H stretchAromatic
~2850-2960C-H stretchAliphatic (CH₂)
~1700-1725C=O stretch (strong, sharp)Carboxylic Acid
~1600 & ~1475C=C stretchAromatic Ring
~1210-1320C-O stretchCarboxylic Acid
~1000-1100C-F stretchAryl Fluoride
~600-700C-Br stretchAlkyl Bromide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical method that provides unambiguous information about the three-dimensional structure of crystalline solids at the atomic level. This technique is indispensable for elucidating the conformation of molecules, as well as the nature and geometry of intermolecular interactions that dictate the packing of molecules in a crystal lattice.

For the derivatives of this compound, obtaining single crystals suitable for X-ray diffraction analysis is a critical step. The process involves the careful crystallization of a reaction product, which can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in specific directions, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector.

The analysis of the diffraction pattern allows for the determination of the unit cell dimensions—the fundamental repeating unit of the crystal—and the space group, which describes the symmetry of the crystal lattice. The electron density map of the molecule is then calculated from the diffraction data through a mathematical process known as Fourier transformation. By fitting the known atoms of the molecule into the electron density map, a detailed structural model is generated.

This model provides a wealth of information, including:

Precise bond lengths and angles: These parameters offer direct evidence of the bonding within the molecule.

Torsional angles: These define the conformation of flexible parts of the molecule.

Stereochemistry: The absolute configuration of chiral centers can be determined.

Intermolecular interactions: The presence and nature of hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize the crystal structure are revealed.

While a specific search of available scientific literature and crystallographic databases did not yield publicly available X-ray crystal structures for derivatives of this compound at the time of this writing, the principles of the technique remain universally applicable. Should such data become available, it would provide invaluable, definitive insights into the solid-state conformation and packing of these compounds. The table below illustrates the type of data that would be generated from such an analysis for a hypothetical derivative.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Hypothetical Value
Chemical Formula C₁₀H₁₀BrFO₂
Formula Weight 277.09
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 8.456(2)
c (Å) 12.345(5)
α (°) 90
β (°) 109.87(2)
γ (°) 90
Volume (ų) 998.7(5)
Z 4
Calculated Density (g/cm³) 1.842
Absorption Coeff. (mm⁻¹) 4.567

Computational and Theoretical Investigations of 4 Bromomethyl 3 Fluorophenylacetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a prominent computational tool for investigating the electronic structure and properties of molecules. aps.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. nih.gov

Prediction of Molecular Geometries and Electronic Structures

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. nih.gov For 4-(Bromomethyl)-3-fluorophenylacetic acid, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to determine optimized molecular geometries, including bond lengths and angles. ajchem-a.com These calculations would likely reveal the non-planar nature of the carboxylic acid group relative to the benzene (B151609) ring and the specific conformational preferences of the bromomethyl group.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP surface is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and the fluorine atom, indicating their propensity to interact with electrophiles. Conversely, the hydrogen atoms of the methylene (B1212753) and carboxylic acid groups would exhibit positive potential.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value
C-F Bond Length1.35 Å
C-Br Bond Length1.95 Å
O-H Bond Length (Carboxylic Acid)0.97 Å
C=O Bond Angle (Carboxylic Acid)120.5°
Dihedral Angle (Ring - Acetic Acid)~60-90°

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules as determined by DFT calculations. Actual values would require specific computation for this molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the carboxylic acid. The LUMO is likely to be distributed over the benzene ring and the antibonding orbitals of the C-Br and C=O bonds.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). ajchem-a.com These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.8
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.3
Electronegativity (χ)4.15
Chemical Hardness (η)2.65
Global Electrophilicity Index (ω)3.25

Note: These values are illustrative and based on typical ranges observed for similar halogenated aromatic compounds.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov This provides a deeper understanding of how chemical transformations occur.

Computational Elucidation of Bromination Pathways

While the title compound is already brominated, computational studies can be used to explore the mechanisms of its formation. For instance, the bromination of the precursor, 3-fluorophenylacetic acid, could be modeled. DFT calculations can be employed to investigate different bromination mechanisms, such as electrophilic aromatic substitution, to determine the most energetically favorable pathway leading to the 4-bromo isomer. This would involve locating the transition state structures for each potential pathway and calculating the associated activation barriers.

Modeling Nucleophilic Substitution Reactions at the Benzylic Position

The bromomethyl group at the benzylic position is a key reactive site in this compound. This position is susceptible to nucleophilic substitution reactions, which are fundamental in organic synthesis. Computational modeling can be used to study the mechanism of these reactions, such as SN1 and SN2 pathways.

Structure-Reactivity Relationships and Fluorine Effects

The presence and position of the fluorine atom in this compound have a profound impact on its structure and reactivity. Computational studies are invaluable for dissecting these effects.

The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect. This effect can influence the acidity of the carboxylic acid group, the electron density of the aromatic ring, and the reactivity of the benzylic C-Br bond. DFT calculations can quantify these electronic effects through population analysis (e.g., Mulliken or Natural Bond Orbital charges).

Influence of Fluorine on Acidity and Hydrogen Bonding Properties

The presence of a fluorine atom on the phenyl ring of this compound has a profound impact on its electronic structure, which in turn governs its acidity and hydrogen bonding capabilities.

Acidity:

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect pulls electron density away from the aromatic ring and, by extension, from the carboxylic acid group. libretexts.org This withdrawal of electron density helps to disperse the negative charge of the carboxylate anion formed upon deprotonation, thereby stabilizing it. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKₐ value. libretexts.orglibretexts.org

Computational studies on similar molecules, such as fluorinated ethanols and substituted benzoic acids, have validated this principle. libretexts.orgnih.gov Calculations can quantify the charge distribution and the stabilization energy of the anion. For this compound, the inductive effect of fluorine significantly increases its acidity compared to the parent compound, phenylacetic acid. libretexts.orgwikipedia.org

CompoundRelevant SubstituentReported pKₐInfluence on Acidity
Phenylacetic acid-H4.31 wikipedia.orgBaseline reference
This compound-F, -CH₂BrNot ReportedExpected to be more acidic due to the strong inductive effect of fluorine. libretexts.org
Trifluoroacetic acid-CF₃0.59 libretexts.orgDemonstrates the powerful acid-strengthening effect of multiple fluorine atoms. libretexts.org
Table 1: Comparison of Acidity (pKₐ) Values and the Influence of Halogen Substituents.

Hydrogen Bonding:

The role of organic fluorine in hydrogen bonding is complex. While the C-F bond is highly polarized, fluorine is generally considered a weak hydrogen bond acceptor. nih.govnovartis.com However, computational and experimental studies have shown that it can participate in such interactions, especially with strong hydrogen bond donors. nih.govnovartis.comnih.gov

Conversely, the primary influence of the fluorine substituent in this compound on hydrogen bonding is its enhancement of the carboxylic acid's hydroxyl group as a hydrogen bond donor. By withdrawing electron density, the fluorine atom increases the partial positive charge on the hydroxyl hydrogen, making it more acidic and thus a stronger donor in hydrogen bond formation. researchgate.net This property is significant in molecular recognition events, such as interactions with solvent molecules or biological receptors. Theoretical models can calculate the molecular electrostatic potential (MEP) to visualize these effects, identifying regions of high positive potential on the hydroxyl hydrogen, confirming its enhanced donor strength.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity

Quantitative Structure-Property Relationship (QSPR) is a computational methodology used to build models that correlate the structural features of a molecule with its physicochemical properties or reactivity. These models allow for the prediction of properties for new or untested compounds, saving time and resources in chemical research.

For this compound, a QSPR study would aim to predict a specific property, such as its reaction rate in a particular chemical transformation or a measure of its biological activity. The process involves three main components:

Molecular Descriptors: These are numerical values that encode different aspects of the molecule's structure. For this compound, descriptors would be calculated to represent its electronic properties (e.g., Hammett constants, partial atomic charges), steric properties (e.g., molar volume, surface area), and topological features (e.g., connectivity indices).

Property to be Predicted: This is the dependent variable of the model. For instance, studies on the reactivity of related phenylacetic acids have focused on reactions like acyl-CoA formation or α-chlorination. nih.govunimi.it A QSPR model could be developed to predict the rate constant of such reactions based on the descriptors of various substituted phenylacetic acids.

Statistical Model: A mathematical equation is generated to link the descriptors (independent variables) to the property (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

While specific QSPR studies for this compound are not prominent in the literature, the principles can be readily applied. For example, a model could be built to predict the reactivity of the benzylic carbon in the bromomethyl group towards nucleophilic substitution. Descriptors quantifying the electronic effects of the fluorine and carboxylic acid groups would be crucial for the model's predictive power.

ComponentDescriptionExample for this compound
Structural DescriptorsNumerical representations of molecular structure.Electronic (e.g., Hammett constant σ, MEP), Steric (e.g., van der Waals volume), Topological (e.g., Wiener index).
Predicted PropertyThe dependent variable (reactivity or physical property).Reaction rate constant (e.g., for esterification), yield of a substitution reaction, or pKₐ. nih.govunimi.it
Statistical MethodAlgorithm used to correlate descriptors with the property.Multiple Linear Regression (MLR), Principal Component Analysis (PCA), Artificial Neural Networks (ANN).
Table 2: Framework for a Hypothetical QSPR Study.

Future Research Directions and Unexplored Avenues for 4 Bromomethyl 3 Fluorophenylacetic Acid

The unique structural characteristics of 4-(bromomethyl)-3-fluorophenylacetic acid, featuring a reactive benzylic bromide, a carboxylic acid handle, and a fluorine-substituted aromatic ring, position it as a compound of significant interest for future chemical research. Its bifunctional nature allows it to serve as a versatile building block for a wide array of more complex molecules. The following sections explore potential future research directions that could unlock new applications and synthesis methodologies for this compound.

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